molecular formula C10H9BrF2O2 B13921826 Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate

Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate

Cat. No.: B13921826
M. Wt: 279.08 g/mol
InChI Key: ZUTDLYUTTHXNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate is an organic compound with the molecular formula C9H8BrF2O2. It is a derivative of benzoic acid, featuring bromine, difluoromethyl, and methyl ester functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate typically involves the bromination of 3-(difluoromethyl)-2-methylbenzoic acid followed by esterification. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-fluoropicolinate
  • Methyl 5-bromo-3-methoxypicolinate
  • Methyl 5-bromo-2,3-difluorobenzoate

Uniqueness

Methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The difluoromethyl group, in particular, can influence the compound’s electronic properties and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

methyl 5-bromo-3-(difluoromethyl)-2-methylbenzoate

InChI

InChI=1S/C10H9BrF2O2/c1-5-7(9(12)13)3-6(11)4-8(5)10(14)15-2/h3-4,9H,1-2H3

InChI Key

ZUTDLYUTTHXNQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(=O)OC)Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.